molecular formula C7H13ClO3S B2689822 2-(Oxan-2-yl)ethane-1-sulfonyl chloride CAS No. 1267215-74-6

2-(Oxan-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B2689822
CAS No.: 1267215-74-6
M. Wt: 212.69
InChI Key: XCGGOFLMWUWUTE-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₃ClO₃S and a molecular weight of 212.69 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to an ethane-1-sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the chlorination of 2-(Oxan-2-yl)ethanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile

    Catalysts: Pyridine, triethylamine

    Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxan-3-yl)ethane-1-sulfonyl chloride
  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride
  • 2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride

Uniqueness

2-(Oxan-2-yl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the oxane ring and the sulfonyl chloride group, which imparts distinct reactivity and selectivity in chemical reactions. This structural uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-(oxan-2-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-4-7-3-1-2-5-11-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGGOFLMWUWUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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